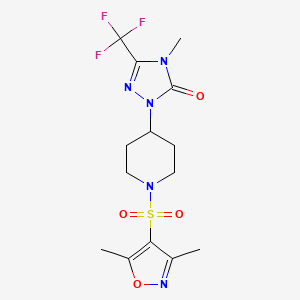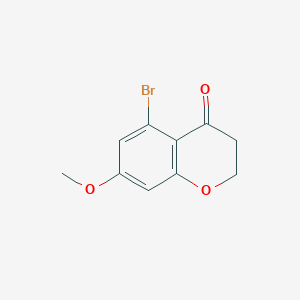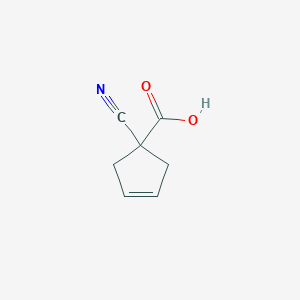![molecular formula C16H17N3O2S B2413886 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 958587-24-1](/img/structure/B2413886.png)
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research in the field of heterocyclic chemistry often explores the synthesis and structural characterization of complex molecules similar to the one you're interested in. For instance, compounds with pyrazole cores or incorporating cyclopropane groups have been synthesized and characterized for various purposes, including their potential biological activities (M. W. Nötzel et al., 2001)[https://consensus.app/papers/access-thiazoline‐4‐carboxylates-cysteine-derivatives-nötzel/dbddc83a882554ae93182696bb8a5800/?utm_source=chatgpt]. These studies typically involve detailed synthetic pathways and analytical techniques to elucidate the structure and properties of the molecules.
Potential Applications in Antibacterial and Anticancer Research
Several studies have demonstrated the antibacterial and anticancer potentials of compounds with structural features similar to the compound of interest. For example, novel analogs incorporating pyrazole derivatives have shown promising antibacterial activity against specific strains, indicating the potential of these compounds in developing new antibacterial agents (M. Palkar et al., 2017)[https://consensus.app/papers/design-synthesis-qsar-studies-2amino-benzodthiazolyl-palkar/d43676e59a7e56b68879516448534788/?utm_source=chatgpt]. Similarly, compounds with pyrazole and cyclopropane moieties have been evaluated for their anticancer activities, with some demonstrating significant effects on cell cycle inhibition and apoptosis induction in cancer cells (G. Nițulescu et al., 2015)[https://consensus.app/papers/ultrasoundassisted-synthesis-anticancer-evaluation-nițulescu/cc0f8ab7ee4953eab7931e4158dc13a6/?utm_source=chatgpt].
Antifungal Activities and Heterocyclic Synthesis
Research into the antifungal activities of pyrazole derivatives and the synthesis of heterocyclic compounds provides insights into the versatility of these chemical structures. Studies have shown that certain pyrazole derivatives can inhibit the growth of phytopathogenic fungi, suggesting their potential use in agricultural applications to protect crops from fungal diseases (C. B. Vicentini et al., 2007)[https://consensus.app/papers/pyrazole-derivatives-growth-inhibitors-phytopathogenic-vicentini/816db040f57055e49035a5dcecd82917/?utm_source=chatgpt]. Additionally, the synthesis of heterocyclic compounds incorporating pyrazole and other functional groups highlights the ongoing interest in exploring these molecules for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-4-2-3-5-14(10)19-15(17-16(20)11-6-7-11)12-8-22(21)9-13(12)18-19/h2-5,11H,6-9H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNWRVFTUEJNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


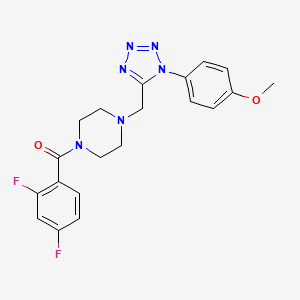
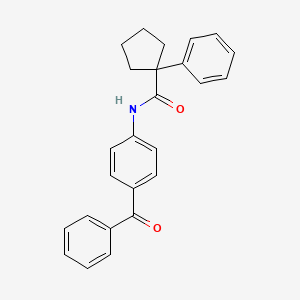
![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)
![5-bromo-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2413812.png)
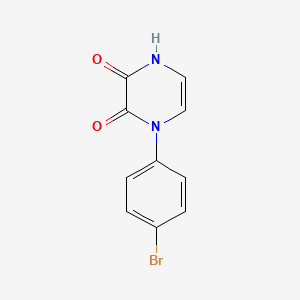

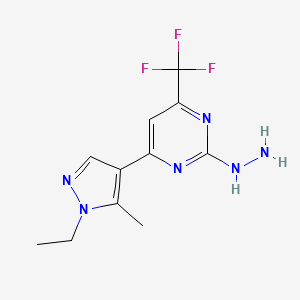
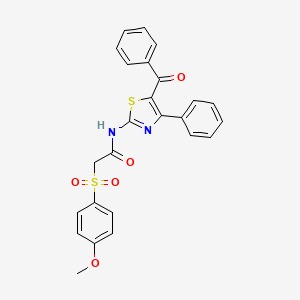
![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2413819.png)

